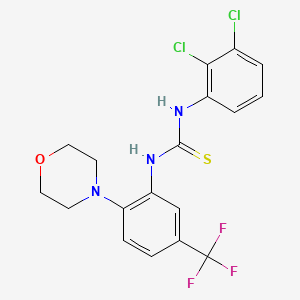
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea (DMT) is an organic compound with a unique structure that has been studied extensively due to its potential applications in the scientific and medical fields. DMT is a heterocyclic compound composed of two benzene rings and a thiourea group, and is a member of the family of compounds known as thioureas. This compound has been the subject of numerous research studies due to its potential to act as an inhibitor of enzymes, as a ligand for metal ions, and as an inhibitor of protein kinases.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been studied extensively due to its potential applications in the scientific and medical fields. As an enzyme inhibitor, this compound has been used to study the structure and function of various enzymes and proteins, as well as to study the effects of enzyme inhibition on cellular processes. This compound has also been used as a ligand for metal ions, such as iron and zinc, in order to study the binding interactions between the metal ions and proteins. Additionally, this compound has been studied as an inhibitor of protein kinases, which are proteins involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is complex and not fully understood. It is thought that this compound binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, this compound may interact with the metal ions in the active site, forming a complex that prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known that this compound can have a variety of effects on cellular processes. In particular, this compound has been shown to inhibit the activity of certain enzymes and proteins, as well as to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to have an anti-inflammatory effect and to be a potential therapeutic agent for certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea in laboratory experiments has several advantages. This compound is relatively easy to synthesize in a laboratory setting, and it is highly stable and non-toxic. Additionally, this compound is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not very soluble in water, so it must be dissolved in a solvent before use. Additionally, this compound can be difficult to purify, and its activity can vary depending on the conditions of the experiment.
Direcciones Futuras
The potential applications of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea are still being studied, and there are many possible future directions for research. For example, further research could be done to study the effects of this compound on other enzymes and proteins, as well as its potential therapeutic applications. Additionally, research could be done to study the mechanism of action of this compound and to develop methods to improve its solubility and stability. Furthermore, research could be done to explore the potential of this compound as a drug delivery system and to study its effects on other cellular processes.
Métodos De Síntesis
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of 2,3-dichlorobenzaldehyde with morpholine in the presence of a base, such as potassium carbonate, to form a dimer. This dimer is then reacted with trifluoromethylbenzene sulfonyl chloride in a solvent, such as dichloromethane, to form the desired product, this compound.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3OS/c19-12-2-1-3-13(16(12)20)24-17(28)25-14-10-11(18(21,22)23)4-5-15(14)26-6-8-27-9-7-26/h1-5,10H,6-9H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJSLXHCIIGFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
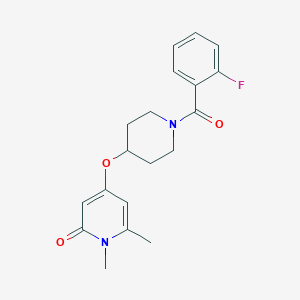
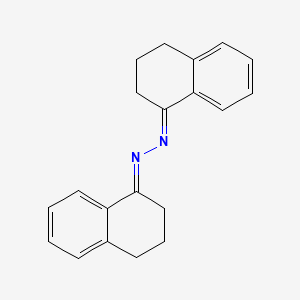
![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)
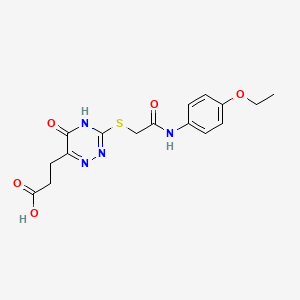
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
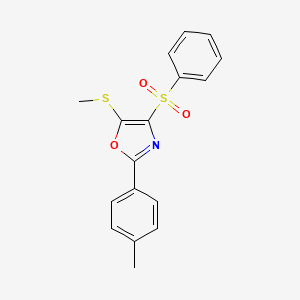
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)
![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)
![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)